(1-Methyl-1H-benzoimidazol-2-yl)acetic acid ethyl ester
Overview
Description
(1-Methyl-1H-benzoimidazol-2-yl)acetic acid ethyl ester is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-benzoimidazol-2-yl)acetic acid ethyl ester typically involves the condensation of N-Methylbenzene-1,2-diamine with diethyl malonate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-benzoimidazol-2-yl)acetic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the ester group.
Substitution: The compound can undergo substitution reactions where different substituents can be introduced into the benzimidazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
(1-Methyl-1H-benzoimidazol-2-yl)acetic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially important chemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzoimidazol-2-yl)acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors in biological systems, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the benzimidazole ring .
Comparison with Similar Compounds
Similar Compounds
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with similar structural features.
1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl methyl compounds: These compounds have similar benzimidazole cores but different substituents.
Uniqueness
(1-Methyl-1H-benzoimidazol-2-yl)acetic acid ethyl ester is unique due to its specific ester functional group and the presence of a methyl group on the benzimidazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 2-(1-methylbenzimidazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)8-11-13-9-6-4-5-7-10(9)14(11)2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYJEKQLJRNBQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487256 | |
Record name | Ethyl (1-methyl-1H-benzimidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2735-61-7 | |
Record name | Ethyl 1-methyl-1H-benzimidazole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2735-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (1-methyl-1H-benzimidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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